molecular formula C18H16IN3O2S B11078963 (2Z)-N-(4-iodophenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-iodophenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11078963
M. Wt: 465.3 g/mol
InChI Key: YLBPEXWALZZMEQ-UHFFFAOYSA-N
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Description

(2Z)-N-(4-IODOPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes an iodophenyl group, a thiazinane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-IODOPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Mechanism of Action

The mechanism by which (2Z)-N-(4-IODOPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE exerts its effects is not well-understood. its structure suggests that it could interact with various molecular targets, potentially affecting biological pathways. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(4-IODOPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is unique due to its combination of functional groups and the presence of a thiazinane ring.

Properties

Molecular Formula

C18H16IN3O2S

Molecular Weight

465.3 g/mol

IUPAC Name

N-(4-iodophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H16IN3O2S/c1-22-16(23)11-15(17(24)20-14-9-7-12(19)8-10-14)25-18(22)21-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,24)

InChI Key

YLBPEXWALZZMEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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